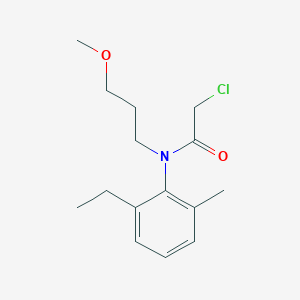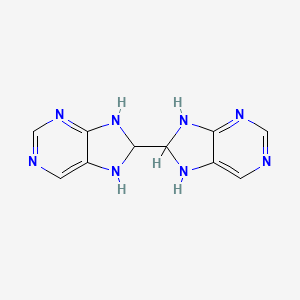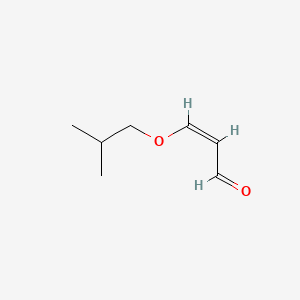
beta-Isobutoxyacrolein
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Isobutoxyacrolein is an organic compound characterized by the presence of an isobutoxy group attached to an acrolein backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-Isobutoxyacrolein typically involves the reaction of acrolein with isobutyl alcohol under acidic conditions. The reaction proceeds via an acid-catalyzed addition of the alcohol to the double bond of acrolein, forming the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
Beta-Isobutoxyacrolein undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert this compound into alcohols or alkanes.
Substitution: The isobutoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH3) can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Various substituted acrolein derivatives.
Scientific Research Applications
Beta-Isobutoxyacrolein has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of beta-Isobutoxyacrolein involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, enzymes, and other biomolecules, potentially altering their function and activity. The specific pathways involved depend on the context of its use, such as in metabolic studies or drug development.
Comparison with Similar Compounds
Similar Compounds
Acrolein: A simpler aldehyde with similar reactivity but lacking the isobutoxy group.
Methoxyacrolein: Contains a methoxy group instead of an isobutoxy group, leading to different chemical properties.
Ethoxyacrolein: Similar structure with an ethoxy group, used in different synthetic applications.
Uniqueness
Beta-Isobutoxyacrolein is unique due to the presence of the isobutoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and industrial applications, offering versatility in the types of reactions it can undergo and the products it can form.
Properties
CAS No. |
91379-44-1 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
(Z)-3-(2-methylpropoxy)prop-2-enal |
InChI |
InChI=1S/C7H12O2/c1-7(2)6-9-5-3-4-8/h3-5,7H,6H2,1-2H3/b5-3- |
InChI Key |
VUQLHNVNMZMSHD-HYXAFXHYSA-N |
Isomeric SMILES |
CC(C)CO/C=C\C=O |
Canonical SMILES |
CC(C)COC=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({2-[(Furan-2-yl)methoxy]phenyl}methylidene)hydroxylamine](/img/structure/B14373653.png)


![N-[(4-tert-Butylphenyl)sulfanyl]-4-(trifluoromethyl)aniline](/img/structure/B14373682.png)

![(2Z)-2-[(2-Methoxy-4-nitrophenyl)imino]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14373689.png)

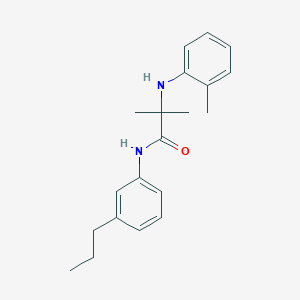
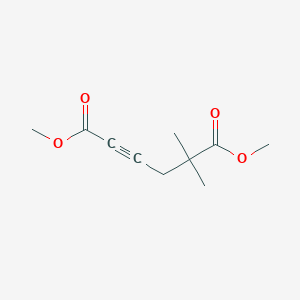
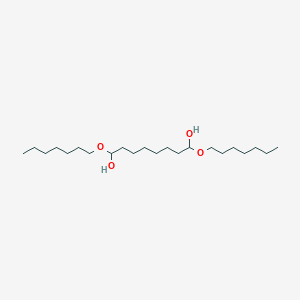
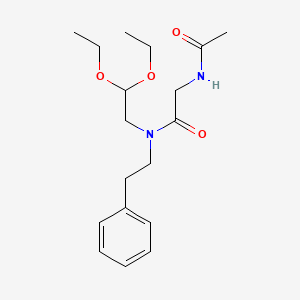
![3-[(2,4-dioxo-1H-pyrimidin-5-yl)methyl]-1-methyl-1-nitrosourea](/img/structure/B14373730.png)
